molecular formula C26H21NO B4770621 2-(4-biphenylyl)-N,N-diphenylacetamide

2-(4-biphenylyl)-N,N-diphenylacetamide

Cat. No.: B4770621
M. Wt: 363.4 g/mol
InChI Key: LMVAJGXNQCAXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-biphenylyl)-N,N-diphenylacetamide, commonly known as BPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPD is a white crystalline solid with a molecular formula of C28H23NO and a molecular weight of 393.49 g/mol.

Scientific Research Applications

BPD has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-tumor, anti-inflammatory, and anti-viral properties. BPD has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. It has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Mechanism of Action

The exact mechanism of action of BPD is not fully understood. However, it has been suggested that BPD may inhibit the activity of certain enzymes involved in cell proliferation and inflammation. BPD has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
BPD has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. BPD has also been found to induce apoptosis in cancer cells, which may contribute to its anti-tumor effects. Additionally, BPD has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BPD has several advantages for lab experiments. It is readily available and relatively easy to synthesize. BPD is also stable and can be stored for long periods without degradation. However, BPD has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. Additionally, BPD has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.

Future Directions

There are several future directions for research on BPD. One area of research is to further investigate its anti-tumor effects and potential as a cancer treatment. Another area of research is to explore its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Additionally, more research is needed to understand the safety and efficacy of BPD in humans. Finally, the development of new synthesis methods for BPD may lead to improved yields and purity, which could facilitate further research on this compound.
Conclusion:
In conclusion, BPD is a chemical compound that has potential applications in various fields of research. Its anti-tumor, anti-inflammatory, and anti-viral properties make it a promising candidate for further study. While there are some limitations to its use in lab experiments, BPD has several advantages, including its stability and availability. Further research is needed to fully understand the mechanisms of action and potential applications of BPD.

Properties

IUPAC Name

N,N-diphenyl-2-(4-phenylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO/c28-26(20-21-16-18-23(19-17-21)22-10-4-1-5-11-22)27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVAJGXNQCAXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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